6-Methoxy-1H-indazol-4-amine chemical properties
6-Methoxy-1H-indazol-4-amine chemical properties
An In-Depth Technical Guide to 6-Methoxy-1H-indazol-4-amine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-1H-indazol-4-amine, a heterocyclic compound of significant interest in the field of medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and this particular derivative offers unique functionalization points for the synthesis of novel therapeutic agents.[1][2] This document details its core chemical and physical properties, provides predicted spectroscopic data with standardized protocols for experimental verification, outlines a robust synthetic pathway, and discusses its applications in drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical, field-proven insights.
Molecular Structure and Physicochemical Properties
6-Methoxy-1H-indazol-4-amine is an aromatic heterocyclic compound featuring a bicyclic structure that fuses a benzene ring with a pyrazole ring.[3] The molecule's chemical personality is defined by three key functional groups: the core indazole nucleus, a methoxy group (-OCH₃) at the 6-position, and an amine group (-NH₂) at the 4-position.
The indazole ring system itself is a 10π electron aromatic system, which confers significant stability.[4] The amine group at position 4 acts as a hydrogen bond donor and a site for further chemical modification, while the methoxy group at position 6 serves as a hydrogen bond acceptor and influences the molecule's lipophilicity and electronic properties.[3] This specific arrangement of functional groups makes 6-Methoxy-1H-indazol-4-amine a versatile scaffold for building complex molecules designed to interact with biological targets.[3][5]
Structural and Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1000341-20-7 | [3] |
| Molecular Formula | C₈H₉N₃O | [3] |
| Molecular Weight | 163.18 g/mol | [3] |
| InChI | InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | [3] |
| SMILES | COC1=CC(=C2C=NNC2=C1)N | [3] |
Predicted Physicochemical Data
While extensive experimental data for this specific molecule is limited in public literature, its properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Boiling Point | ~450-470°C | Extrapolated from similar indazole derivatives.[3] |
| Density | ~1.4-1.6 g/cm³ | Extrapolated from similar indazole derivatives.[3] |
| Log P | ~1.2-1.5 | Estimated octanol/water partition coefficient.[3] |
| Hydrogen Bond Donors | 2 | From the N-H of the indazole ring and the -NH₂ group.[3] |
| Hydrogen Bond Acceptors | 4 | From the two pyrazole nitrogens and the methoxy oxygen.[3] |
Spectroscopic Characterization
Structural elucidation of 6-Methoxy-1H-indazol-4-amine relies on standard spectroscopic techniques. Below are the expected spectral features, derived from analyses of structurally related indazole compounds.[4][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The aromatic protons on the indazole ring will appear as doublets or singlets in the range of δ 6.5-8.0 ppm. The amine (-NH₂) protons will likely present as a broad singlet, and the methoxy (-OCH₃) protons will be a sharp singlet around δ 3.8-4.0 ppm. The N-H proton of the indazole ring may appear as a very broad signal at lower field.
-
¹³C NMR: The carbon NMR will display signals corresponding to the eight carbon atoms. The aromatic carbons will resonate in the δ 100-150 ppm region. The carbon of the methoxy group is expected around δ 55-60 ppm. The specific chemical shifts for the substituted benzene portion of the ring are influenced by the electron-donating effects of both the amine and methoxy groups.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: Primary amines typically show two bands in the 3200-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[8] The indazole N-H stretch may also appear in this region, often as a broader band.
-
C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will appear just below 3000 cm⁻¹.
-
N-H Bending: An N-H bending vibration is expected near 1600 cm⁻¹.[8]
-
C=C Stretching: Aromatic ring stretching will produce signals in the 1450-1600 cm⁻¹ range.
-
C-O Stretching: A strong C-O stretching band for the methoxy group should be present in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
-
Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at an m/z corresponding to C₈H₁₀N₃O⁺.
Experimental Protocol: Spectroscopic Analysis
This protocol outlines the standardized procedure for acquiring high-quality NMR and MS data.
-
Sample Preparation: Weigh 5-10 mg of 6-Methoxy-1H-indazol-4-amine.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Sonication can be used to ensure complete dissolution.
-
Acquisition (¹H NMR):
-
Use a standard single-pulse experiment.
-
Set spectral width to ~16 ppm centered around 6 ppm.
-
Employ an acquisition time of 2-4 seconds and a relaxation delay of 2-5 seconds.
-
-
Acquisition (¹³C NMR):
-
Use a proton-decoupled pulse program.
-
Set spectral width to ~250 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may require several hours depending on the sample concentration and instrument.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).[9]
-
Analysis (ESI-MS):
-
Set the instrument to positive ion mode to detect the [M+H]⁺ ion.
-
Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.[9]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Calibrate the instrument to ensure high mass accuracy for the determination of the elemental formula.
-
Chemical Reactivity and Synthesis
The synthesis of substituted indazoles often involves the cyclization of appropriately functionalized precursors.[3] A robust and scalable two-step approach, adapted from methodologies for similar compounds, can be employed for the synthesis of 6-Methoxy-1H-indazol-4-amine, typically starting from 2-methyl-3-nitro-5-methoxyaniline.[2]
The general strategy involves:
-
Diazotization and Cyclization: The aniline precursor undergoes diazotization followed by an intramolecular cyclization to form the indazole ring system.
-
Reduction of the Nitro Group: The nitro group on the indazole intermediate is then reduced to the target amine.
Caption: Proposed two-step synthesis of 6-Methoxy-1H-indazol-4-amine.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Methoxy-4-nitro-1H-indazole
-
Dissolution: Dissolve 2-methyl-3-nitro-5-methoxyaniline in a suitable acidic aqueous medium (e.g., dilute HCl).
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes.
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization proceeds to form the indazole ring.
-
Isolation: The product, 6-methoxy-4-nitro-1H-indazole, may precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 6-Methoxy-1H-indazol-4-amine
-
Reaction Setup: Suspend the 6-methoxy-4-nitro-1H-indazole intermediate in a solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, such as iron powder with ammonium chloride or tin(II) chloride dihydrate (SnCl₂·2H₂O).[2]
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction, filter off the solid catalyst/reagents, and neutralize the filtrate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield high-purity 6-Methoxy-1H-indazol-4-amine.[3]
Applications in Medicinal Chemistry
The indazole nucleus is a cornerstone in modern drug discovery, found in numerous FDA-approved drugs like the anti-cancer agent Pazopanib and the anti-inflammatory drug Benzydamine.[1] 6-Methoxy-1H-indazol-4-amine is a particularly valuable building block for creating libraries of novel compounds for several reasons:
-
Scaffold Hopping: It serves as a bioisostere for other bicyclic heterocycles like indole or benzimidazole.
-
Vectorial Diversity: The amine group at the 4-position provides a reliable handle for introducing a wide range of substituents, allowing for systematic exploration of the surrounding chemical space to optimize binding to a biological target.
-
Modulation of Properties: The methoxy group at the 6-position influences the compound's electronic properties and can be a key interaction point within a protein's binding pocket.
Its primary application is as a key intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[2]
Caption: Role as a scaffold in generating diverse chemical libraries.
Safety and Handling
As with any laboratory chemical, 6-Methoxy-1H-indazol-4-amine should be handled with appropriate care. Based on safety data for structurally similar aminoindazoles, the following precautions are advised.[10][11][12]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses or goggles.
-
Use a lab coat.
-
-
Handling:
-
Storage:
In case of exposure, follow standard first-aid procedures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[11] If swallowed, seek immediate medical attention.[10]
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